molecular formula C23H36N8O6 B12335108 Azido-PEG1-Val-Cit-PAB-OH CAS No. 2055041-40-0

Azido-PEG1-Val-Cit-PAB-OH

Cat. No.: B12335108
CAS No.: 2055041-40-0
M. Wt: 520.6 g/mol
InChI Key: BDMOXMNQSIHXBI-ICSRJNTNSA-N
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Description

Azido-PEG1-Val-Cit-PAB-OH: is a cleavable antibody-drug conjugate (ADC) linker. It is specifically designed to be cleaved by the enzyme cathepsin B, which is present in the lysosome. This ensures that the ADC payload is released only within the cell. The azido group in the compound reacts with DBCO, BCN, or other alkyne groups through click chemistry, and the polyethylene glycol (PEG) spacer increases its aqueous solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG1-Val-Cit-PAB-OH involves several steps:

    Formation of the PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with azido groups.

    Incorporation of Val-Cit: The valine-citrulline (Val-Cit) dipeptide is introduced into the PEG linker. This step involves peptide coupling reactions.

    Addition of PAB: The para-aminobenzoic acid (PAB) is attached to the Val-Cit dipeptide through amide bond formation.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The azido group in Azido-PEG1-Val-Cit-PAB-OH undergoes click chemistry reactions with alkyne groups, forming stable triazole linkages.

    Enzymatic Cleavage: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.

Common Reagents and Conditions:

    Click Chemistry: Reagents such as DBCO, BCN, and other alkynes are used under mild conditions to facilitate the reaction.

    Enzymatic Cleavage: The cleavage occurs under physiological conditions within the lysosome, where cathepsin B is active.

Major Products:

Scientific Research Applications

Chemistry: Azido-PEG1-Val-Cit-PAB-OH is used in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. The compound’s ability to undergo click chemistry makes it a versatile tool for bioconjugation .

Biology: In biological research, this compound is used to study intracellular drug delivery mechanisms. Its cleavable nature allows researchers to investigate the release and activity of drugs within cells .

Medicine: this compound is a critical component in the development of ADCs for cancer therapy. These conjugates deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its stability and specificity make it an ideal linker for commercial drug development .

Mechanism of Action

Azido-PEG1-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B within the lysosome. This enzymatic cleavage releases the active drug payload, which can then exert its cytotoxic effects on the target cells. The azido group facilitates click chemistry reactions, allowing for the efficient conjugation of the linker to antibodies and other molecules .

Comparison with Similar Compounds

Uniqueness: Azido-PEG1-Val-Cit-PAB-OH is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry. These properties make it highly effective for targeted drug delivery in ADCs .

Properties

CAS No.

2055041-40-0

Molecular Formula

C23H36N8O6

Molecular Weight

520.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20-/m0/s1

InChI Key

BDMOXMNQSIHXBI-ICSRJNTNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

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